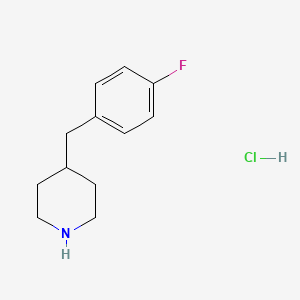

4-(4-Fluorobenzyl)piperidine hydrochloride

Description

The exact mass of the compound 4-(4-Fluorobenzyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Fluorobenzyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKWWANXBGLGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588780 | |

| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193357-52-7, 92822-03-2 | |

| Record name | 4-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-fluorophenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Fluorobenzyl)piperidine hydrochloride chemical properties

An In-Depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

4-(4-Fluorobenzyl)piperidine hydrochloride is a pivotal chemical intermediate in the landscape of modern medicinal chemistry and pharmaceutical development. Characterized by a piperidine core, a six-membered saturated nitrogen-containing ring, linked to a 4-fluorobenzyl group, this compound serves as a versatile scaffold for the synthesis of complex bioactive molecules.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its handling and application in various synthetic protocols.[1]

The strategic incorporation of a fluorine atom on the benzyl ring is a key feature. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing significant steric hindrance.[1] This guide provides an in-depth examination of the core chemical properties, synthesis, characterization, and applications of 4-(4-Fluorobenzyl)piperidine hydrochloride, offering critical insights for researchers and professionals in drug discovery and development.

Physicochemical and Structural Properties

The molecular architecture of 4-(4-Fluorobenzyl)piperidine hydrochloride dictates its behavior in both chemical reactions and biological systems. The piperidine ring provides a basic nitrogen center and a flexible conformational structure, while the fluorobenzyl group introduces aromaticity and enhanced lipophilicity.[1][2]

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 193357-52-7 | [2][3] |

| Molecular Formula | C₁₂H₁₆FN·HCl (or C₁₂H₁₇ClFN) | [1][2][3] |

| Molecular Weight | 229.72 g/mol | [2][3] |

| Appearance | Off-white to white solid | [2][4] |

| Purity | ≥97% (Typical) | [3][5] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store at 0-8°C, keep container tightly closed | [2][6] |

Structural Impact on Functionality:

-

Piperidine Moiety : As a secondary amine, the nitrogen in the piperidine ring is basic and serves as the primary site for protonation to form the hydrochloride salt. This feature is crucial for its role as a reactant in nucleophilic substitution and reductive amination reactions.

-

Fluorobenzyl Group : The presence of this group significantly influences the compound's interaction with biological targets. The ketone in the related compound, 4-(4-fluorobenzoyl)piperidine HCl, enables stronger dipole interactions, whereas the benzyl group in 4-(4-fluorobenzyl)piperidine HCl primarily contributes to hydrophobic effects.[7] This distinction is fundamental in structure-activity relationship (SAR) studies for optimizing ligand-receptor binding.

Synthesis and Purification

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride is typically achieved through a robust nucleophilic substitution reaction, followed by conversion to its hydrochloride salt. This process is designed for efficiency and scalability, which are critical for its use as a pharmaceutical intermediate.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a common and reliable method for preparing the target compound.

Step 1: N-Alkylation of Piperidine

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Solvent : Add a polar aprotic solvent like acetonitrile (ACN) to the flask.

-

Reaction : Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight : Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an effective solvent as it readily dissolves the reactants and is relatively inert under these conditions.

-

Step 2: Work-up and Isolation of the Free Base

-

Cooling : Once the reaction is complete, cool the mixture to room temperature.

-

Filtration : Filter the solid K₂CO₃ and potassium chloride byproduct.

-

Concentration : Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction : Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-fluorobenzyl)piperidine free base as an oil.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution : Dissolve the crude free base in a suitable solvent, such as diethyl ether or isopropanol.

-

Acidification : Bubble hydrogen chloride (HCl) gas through the solution or add a solution of HCl in isopropanol dropwise with stirring.[8]

-

Precipitation : The hydrochloride salt will precipitate out of the solution as a white solid.

-

Purification : Collect the solid product by filtration, wash with cold diethyl ether to remove any non-basic impurities, and dry under vacuum.[8] For higher purity, the salt can be recrystallized from a solvent system like isopropanol.[8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 4-(4-Fluorobenzyl)piperidine HCl.

Analytical Characterization

To ensure the identity, purity, and quality of 4-(4-Fluorobenzyl)piperidine hydrochloride, a suite of analytical techniques is employed. Each method provides unique structural information, and together they create a comprehensive profile of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information on the number and environment of hydrogen atoms. For this molecule, characteristic signals would include:

-

Aromatic protons on the fluorobenzyl ring (typically in the δ 7.0-7.4 ppm region), showing splitting patterns consistent with a 1,4-disubstituted benzene ring.

-

Protons on the piperidine ring, which would appear as broad multiplets in the δ 1.5-3.5 ppm range.

-

The benzylic methylene (-CH₂-) protons, appearing as a singlet or doublet around δ 3.5-4.0 ppm.

-

A broad singlet for the N-H proton of the piperidinium ion, which can be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This analysis identifies all unique carbon atoms. Key signals would include:

-

Aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

-

Piperidine ring carbons, typically found in the δ 25-55 ppm region.

-

The benzylic methylene carbon signal around δ 60-65 ppm.

-

-

MS (Mass Spectrometry) : Mass spectrometry confirms the molecular weight of the compound. In ESI+ mode, the expected peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 196.1, reflecting the loss of the HCl salt.

-

IR (Infrared Spectroscopy) : IR spectroscopy identifies functional groups. Key vibrational bands include:

-

A broad absorption in the 2500-3000 cm⁻¹ range, characteristic of the N-H stretch in an amine salt.

-

C-H stretching vibrations (aliphatic and aromatic) around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching peaks around 1500-1600 cm⁻¹.

-

A strong C-F stretching band, typically observed in the 1200-1250 cm⁻¹ region.

-

Analytical Validation Workflow

Caption: Comprehensive analytical workflow for compound validation.

Applications in Research and Drug Development

4-(4-Fluorobenzyl)piperidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating them. Its utility spans multiple therapeutic areas, primarily centered on central nervous system (CNS) disorders.

-

Intermediate for Neurological Disorder Therapeutics : The compound is a key intermediate in the synthesis of drugs targeting neurological conditions.[2] It is particularly valuable in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety.[2]

-

Scaffold for SAR Studies : In drug design, exploring the structure-activity relationship (SAR) is paramount. This compound provides a reliable scaffold for synthesizing a library of analogues where other parts of the molecule can be systematically modified.[9] This allows researchers to fine-tune pharmacological properties to enhance efficacy and minimize side effects.

-

Neurotransmitter System Research : Derivatives of 4-(4-fluorobenzyl)piperidine are used in neuroscience to investigate the modulation of neurotransmitter systems, helping to elucidate the mechanisms behind conditions like depression and anxiety.[2]

Safety, Handling, and Storage

Proper handling of 4-(4-Fluorobenzyl)piperidine hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate precautions.

Key Safety Information

-

Hazard Statements :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[6][10] Avoid breathing dust.[6][11] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][12] If exposure limits are exceeded, a full-face respirator may be necessary.[10][12]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][11]

-

Skin : Wash off immediately with soap and plenty of water.[6][11] If irritation persists, seek medical advice.[6]

-

Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen and consult a doctor.[6][10]

-

-

-

Storage and Disposal :

Conclusion

4-(4-Fluorobenzyl)piperidine hydrochloride is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthetic routes, and versatile chemical nature make it an invaluable tool in the creation of novel therapeutics, particularly for neurological disorders. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound to advance the frontiers of pharmaceutical science.

References

-

CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE - AHH Chemical Co., Ltd. [Link]

-

Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com. [Link]

-

Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 - ChemScence. [Link]

-

Exploring Applications: 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Research - Papharma. [Link]

Sources

- 1. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-(4-Fluorobenzyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-(4-Fluorobenzoyl)piperidine hydrochloride | 25519-78-2 | Benchchem [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its critical physicochemical properties, explore robust and scalable synthetic routes with detailed mechanistic insights, present a framework for its analytical characterization, and discuss its significant role in the development of therapeutic agents, particularly those targeting the central nervous system. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering both theoretical grounding and actionable experimental protocols.

Introduction and Chemical Identity

4-(4-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical molecules. The structure features a central piperidine ring, which is a ubiquitous scaffold in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to engage with biological targets. The 4-fluorobenzyl substituent enhances lipophilicity and can modulate the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.

This compound is typically supplied as a hydrochloride salt, which improves its crystallinity, stability, and aqueous solubility, facilitating its handling and use in various reaction conditions.

A Note on Chemical Abstract Service (CAS) Number: It is important for researchers to be aware that this compound is frequently listed under two different CAS numbers in commercial and literature databases: 193357-52-7 and 92822-03-2 . While both refer to the same chemical entity, this ambiguity necessitates careful cross-referencing of supplier and literature data with the compound's structure and other identifiers.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is fundamental for its effective use in synthesis and for quality control.

Table 1: Physicochemical Properties of 4-(4-Fluorobenzyl)piperidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆FN · HCl | |

| Molecular Weight | 229.72 g/mol | |

| Appearance | Off-white to white solid | |

| Melting Point | 158-160 °C | |

| Purity (typical) | ≥97% (HPLC) | |

| Storage Conditions | Store at 0-8°C |

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (typically two doublets or a multiplet in the 7.0-7.3 ppm region), a singlet or doublet for the benzylic methylene (CH₂) protons, and several multiplets for the piperidine ring protons. The N-H proton of the hydrochloride salt may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₁₂H₁₆FN) would show a molecular ion peak [M]⁺ at m/z 193.13. The fragmentation pattern would likely involve the loss of the fluorobenzyl group.

Synthesis Methodologies

The synthesis of 4-(4-Fluorobenzyl)piperidine is crucial for its availability as a pharmaceutical intermediate. Two primary, industrially viable routes are highlighted here: catalytic hydrogenation of a pyridine precursor and the reduction of a ketone intermediate.

Method A: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine

This is a direct and atom-economical approach, starting from the corresponding pyridine derivative. The hydrogenation of the aromatic pyridine ring is a robust method for producing saturated piperidines.[1]

Diagram 1: Synthesis via Catalytic Hydrogenation

Caption: Workflow for the synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established methodologies for pyridine hydrogenation.[1][2][3]

-

Reactor Setup: To a high-pressure reactor vessel, add 4-(4-fluorobenzyl)pyridine (1.0 eq).

-

Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as glacial acetic acid (5-10 volumes). Carefully add the hydrogenation catalyst. Rhodium on carbon (Rh/C) has been shown to be highly effective, though platinum(IV) oxide (PtO₂, Adams' catalyst) or palladium on carbon (Pd/C) can also be used.[1][3] The catalyst loading is typically 1-5 mol%.

-

Hydrogenation: Seal the reactor. Purge the system multiple times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar) and begin vigorous stirring.[3] The reaction is typically conducted at a slightly elevated temperature (e.g., 40-80 °C) for several hours (e.g., 6-24 h) until hydrogen uptake ceases or analysis (TLC, GC, or HPLC) indicates complete consumption of the starting material.

-

Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate.

-

Catalyst Removal: Filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration and is quenched with water afterward.

-

Isolation of Free Base: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution stops. The aqueous layer can then be further extracted with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-fluorobenzyl)piperidine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol. Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent. The hydrochloride salt will precipitate.

-

Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-(4-Fluorobenzyl)piperidine hydrochloride. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.

Method B: Wolff-Kishner Reduction of 4-(4-Fluorobenzoyl)piperidine

This method provides an alternative route starting from the corresponding ketone, 4-(4-fluorobenzoyl)piperidine. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones to methylene groups under basic conditions.[4]

Diagram 2: Synthesis via Wolff-Kishner Reduction

Caption: Key steps in the Wolff-Kishner reduction of a ketone to a methylene group.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

This protocol is based on the widely used Huang-Minlon modification of the Wolff-Kishner reduction, which offers a more convenient one-pot procedure.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(4-fluorobenzoyl)piperidine (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (approx. 2-3 eq), and potassium hydroxide (KOH, approx. 3-4 eq).

-

Hydrazone Formation: Heat the mixture to around 100-130 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be evolved during this step.

-

Decomposition and Reduction: Increase the temperature to 190-210 °C. This can be achieved by arranging the condenser for distillation to remove water and excess hydrazine. Once the lower-boiling components have been removed and the temperature rises, the decomposition of the hydrazone to the final product, driven by the evolution of nitrogen gas, will occur. Maintain this high temperature for 3-5 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent, such as toluene or dichloromethane.

-

Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude 4-(4-fluorobenzyl)piperidine can be purified by vacuum distillation or column chromatography.

-

Salt Formation: The purified free base can be converted to the hydrochloride salt as described in Method A, step 7.

Applications in Drug Discovery and Development

The 4-(4-fluorobenzyl)piperidine scaffold is a valuable precursor for a range of neurologically active agents. Its structure is found in molecules designed to interact with various receptors and transporters in the central nervous system.

-

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs): The piperidine ring is a core component of many SSRIs. This intermediate is particularly relevant to the synthesis of compounds structurally related to Paroxetine, a potent SSRI used to treat depression and anxiety disorders.[4][6] While not a direct precursor to Paroxetine itself, which has a different substitution pattern, 4-(4-Fluorobenzyl)piperidine serves as a key starting material for analogues and new chemical entities within this therapeutic class.[6]

-

Development of Novel CNS Agents: The fluorobenzylpiperidine moiety is explored in the synthesis of novel compounds targeting various G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission.[6] Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic profiles for potential treatments of a wide range of neurological and psychiatric conditions.

-

Fentanyl Precursor Regulation: It is important to note that certain piperidine derivatives are regulated as precursors in the illicit manufacture of controlled substances like fentanyl.[7][8][9] While 4-(4-Fluorobenzyl)piperidine hydrochloride is not specifically listed as a controlled precursor, its structural similarity to regulated compounds like 4-anilinopiperidine (4-AP) and N-phenethyl-4-piperidone (NPP) means that its procurement and use may be subject to scrutiny.[10][11] Researchers must adhere to all institutional and governmental regulations regarding the purchase and handling of such chemicals.

Quality Control and Analytical Procedures

To ensure the reliability and reproducibility of experimental results, rigorous quality control of the starting material is essential.

-

Identity Confirmation: The identity of the compound should be confirmed by comparing its ¹H NMR and Mass Spectrometry data with expected values.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 4-(4-Fluorobenzyl)piperidine hydrochloride. A typical analysis would use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the fluorophenyl chromophore absorbs (e.g., ~254 nm).

-

Residual Solvent Analysis: Gas Chromatography (GC) with a headspace autosampler can be used to quantify any residual solvents from the synthesis and purification processes.

-

Water Content: Karl Fischer titration is the preferred method for determining the water content of the solid material.

Conclusion

4-(4-Fluorobenzyl)piperidine hydrochloride is a strategically important building block for the synthesis of novel pharmaceutical agents. Its preparation via scalable methods like catalytic hydrogenation or Wolff-Kishner reduction makes it an accessible intermediate for research and development. A comprehensive understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is crucial for its effective application in the pursuit of new therapies for neurological disorders. As with all chemical research, adherence to safety protocols and regulatory requirements is paramount.

References

- Török, B., et al. (2002). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts.

-

Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470.

- De Oliveira, F. F., et al. (2016). Synthesis of the major metabolites of paroxetine. Tetrahedron Letters, 57(37), 4213-4216.

-

Federal Register. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]

-

CIRS Group. (2024). Seven Substances Added to the Administration of Precursor Chemicals in China. Retrieved from [Link]

-

U.S. Drug Enforcement Administration. (2019). DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. Retrieved from [Link]

- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422.

-

International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

- Szántay, C., et al. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Journal of Molecular Structure: THEOCHEM, 1053, 11-20.

- Engel, G., et al. (2003). Enantioselective synthesis of 3-substituted-4-aryl piperidines useful for the preparation of paroxetine. Tetrahedron: Asymmetry, 14(12), 1671-1674.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. dea.gov [dea.gov]

- 10. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 11. Seven Substances Added to the Administration of Precursor Chemicals in China - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 4-(4-Fluorobenzyl)piperidine Hydrochloride

4-(4-Fluorobenzyl)piperidine hydrochloride is a key building block in medicinal chemistry, recognized for its prevalence in a variety of pharmacologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for this compound, designed for researchers, scientists, and professionals in drug development. We will dissect two principal and field-proven methodologies: the catalytic hydrogenation of a pyridine precursor and the direct N-alkylation of a piperidine core. The narrative emphasizes the mechanistic rationale behind procedural choices, offering a trustworthy and authoritative resource grounded in established chemical principles. Detailed experimental protocols, data summaries, and visual diagrams are included to ensure clarity and reproducibility.

PART 1: Strategic Approaches to Synthesis

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride can be efficiently achieved through two main strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, scalability, and desired purity profile.

Strategy A: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine

This approach involves the synthesis of a pyridine intermediate, 4-(4-fluorobenzyl)pyridine, followed by the reduction of the aromatic pyridine ring to the corresponding piperidine. This method is particularly advantageous for large-scale production due to the often crystalline and easily purifiable nature of the pyridine intermediate.

Strategy B: Direct N-Alkylation of Piperidine Derivatives

This more direct route involves the reaction of a piperidine derivative with a 4-fluorobenzyl halide.[3] While seemingly more straightforward, this pathway requires careful control of reaction conditions to avoid over-alkylation and to manage the purification of the final product.

PART 2: Detailed Synthetic Methodologies

Strategy A: Catalytic Hydrogenation Pathway

This two-step process is a robust and widely employed method for the synthesis of 4-(4-Fluorobenzyl)piperidine.

The initial step involves a nucleophilic substitution reaction. While several methods exist for the formation of this intermediate, a common approach involves the reaction of 4-picolyl chloride hydrochloride with fluorobenzene under Friedel-Crafts conditions. A more contemporary and often higher-yielding approach is the coupling of a pyridine derivative with a suitable fluorobenzyl component.

The core of this strategy lies in the reduction of the pyridine ring. Heterogeneous catalytic hydrogenation is the method of choice, offering high efficiency and ease of product isolation.[4]

Mechanism of Catalytic Hydrogenation: The hydrogenation of the pyridine ring is a surface-catalyzed reaction. The pyridine adsorbs onto the surface of the metal catalyst (e.g., Palladium, Platinum, or Rhodium on a carbon support).[4] Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into atomic hydrogen. The adsorbed hydrogen atoms are then sequentially added to the adsorbed pyridine ring, leading to its saturation and the formation of the piperidine ring. The choice of catalyst can influence the reaction conditions and selectivity.[4]

Experimental Protocol: Catalytic Hydrogenation of 4-(4-Fluorobenzyl)pyridine

-

Reaction Setup: A solution of 4-(4-fluorobenzyl)pyridine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a noble metal catalyst on a carbon support (e.g., 5-10% Palladium on Carbon, 5% Rhodium on Carbon) is added to the solution.[4] The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas. The reaction is typically stirred at elevated temperature (e.g., 50-80°C) and pressure (e.g., 5-10 bar) until the consumption of hydrogen ceases, as monitored by a pressure gauge.[4]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 4-(4-fluorobenzyl)piperidine as a free base.

-

Salt Formation: The crude free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., ethereal HCl or HCl gas) to precipitate the hydrochloride salt.[5]

-

Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed to achieve high purity.[5]

Strategy B: Direct N-Alkylation Pathway

This method provides a more direct synthesis but requires careful management of reaction stoichiometry and conditions to prevent the formation of quaternary ammonium salts.

Mechanism of N-Alkylation: The N-alkylation of piperidine with a 4-fluorobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide ion as a leaving group. The presence of a base is often necessary to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[6]

Experimental Protocol: N-Alkylation of Piperidine with 4-Fluorobenzyl Chloride

-

Reaction Setup: A solution of piperidine in a suitable aprotic solvent (e.g., acetonitrile, DMF) is prepared in a reaction flask equipped with a stirrer and under an inert atmosphere.[6] An excess of piperidine is often used to minimize dialkylation.

-

Base Addition: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is added to the reaction mixture to act as an acid scavenger.[6]

-

Alkylation: 4-Fluorobenzyl chloride is added dropwise to the stirred solution at room temperature. The reaction is then typically heated to a moderate temperature (e.g., 50-70°C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled, and the solid byproducts are removed by filtration. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining salts and base.

-

Purification of Free Base: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to give the crude 4-(4-fluorobenzyl)piperidine. Further purification can be achieved by column chromatography on silica gel.

-

Salt Formation: The purified free base is converted to the hydrochloride salt as described in Strategy A.

PART 3: Data Presentation and Visualization

Table 1: Comparison of Synthetic Strategies

| Parameter | Catalytic Hydrogenation | Direct N-Alkylation |

| Number of Steps | Two | One |

| Key Intermediate | 4-(4-Fluorobenzyl)pyridine | None |

| Primary Challenge | Handling of high-pressure hydrogenation | Control of over-alkylation |

| Scalability | Generally more suitable for large scale | Can be challenging to scale due to purification |

| Purification | Often simpler, crystalline intermediates | May require chromatography |

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Caption: Workflow for Strategy A: Catalytic Hydrogenation.

Caption: Workflow for Strategy B: Direct N-Alkylation.

Conclusion

Both the catalytic hydrogenation of a pyridine precursor and the direct N-alkylation of piperidine represent viable and effective strategies for the synthesis of 4-(4-Fluorobenzyl)piperidine hydrochloride. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and successfully execute the synthesis of this important pharmaceutical intermediate.

References

-

PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available at: [Link]

-

Hegedűs, L., & Hell, Z. (2018). Heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine over supported precious metal catalysts. ResearchGate. Available at: [Link]

-

Kim, S. E., et al. (2005). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. Nuclear Medicine and Biology, 32(1), 57-64. Available at: [Link]

-

ResearchGate. Synthesis of O-(4′-fluorobenzoyloxy)pyridine analogues 5a–d. Available at: [Link]

-

PrepChem. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Available at: [Link]

- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

LookChem. N-BOC-3-(4-FLUOROBENZYL)PIPERIDINE. Available at: [Link]

-

Ohta, T. (2012). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of the Faculty of Engineering, Shinshu University, 15, 63-67. Available at: [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.

-

Wang, C., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12628–12631. Available at: [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

- Google Patents. N-alkyl-piperidine DERIVATIVES.

-

PrepChem. Synthesis of 3-(4-FLUOROBENZOYL)PYRIDINE-4-CARBOXYLIC ACID. Available at: [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

-

Chemsrc. 4-(4-Fluoro-benzyl)-piperidine hydrochloride. Available at: [Link]

-

Autechaux. Key Specifications and Handling of 4-(4-Fluorobenzoyl)piperidine HCl. Available at: [Link]

-

Wawer, I., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7184. Available at: [Link]

-

National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

-

Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. Available at: [Link]

-

Węglarz-Tomczak, E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3321. Available at: [Link]

-

Reddit. Reductive amination of piperazine. Available at: [Link]

-

Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1349. Available at: [Link]

-

Wiley Online Library. meta‐Selective C−H Functionalization of Pyridines. Available at: [Link]

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Available at: [Link]

-

National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Available at: [Link]

-

National Institutes of Health. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

-

National Institutes of Health. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Available at: [Link]

-

Li, Y., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(1), 123-130. Available at: [Link]

-

Reddit. Does piperidine work in reductive amination like this? Available at: [Link]

-

Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 401-423. Available at: [Link]

Sources

- 1. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 1185088-82-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

4-(4-Fluorobenzyl)piperidine hydrochloride mechanism of action

An In-Depth Technical Guide to the

Mechanism of Action of 4-(4-Fluorobenzyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 4-(4-Fluorobenzyl)piperidine hydrochloride, a piperidine derivative with significant potential for pharmacological activity. While direct, extensive research on this specific compound is limited, its structural similarity to known centrally active agents provides a strong basis for forming and testing clear mechanistic hypotheses. This document outlines a logical, multi-stage experimental strategy, moving from broad, unbiased target screening to specific functional and in-vivo validation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal scientific reasoning behind each experimental choice, thereby creating a self-validating pathway for investigation.

Introduction: Structural Rationale and Mechanistic Hypotheses

4-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic molecule featuring a piperidine ring, a foundational scaffold in numerous neuropharmacological agents, and a 4-fluorobenzyl moiety.[1][2] The piperidine structure is a privileged motif known to interact with a wide range of central nervous system (CNS) targets, including neurotransmitter transporters and receptors.[1][3] The addition of a benzyl group at the 4-position, as seen in the parent compound 4-benzylpiperidine, is known to confer activity as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[4] The incorporation of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity by altering electronic properties.[2][5]

Based on this structural analysis, the primary hypothesized mechanisms of action for 4-(4-Fluorobenzyl)piperidine hydrochloride revolve around its potential interaction with:

-

Monoamine Transporters: Specifically, the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Many piperidine-based compounds are potent inhibitors of these transporters.[6][7][8][9]

-

Sigma (σ) Receptors: The piperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands (both σ1 and σ2 subtypes).[10][11][12][13] These receptors are intracellular chaperones involved in modulating various signaling pathways.[14]

-

Other CNS Receptors: To a lesser extent, interactions with opioid, muscarinic, or other G-protein coupled receptors (GPCRs) are possible and should be investigated in initial screening.[15][16]

This guide will detail the experimental workflow required to systematically test these hypotheses.

Stage 1: Unbiased Target Identification via Receptor Profiling

The foundational step in characterizing a novel compound is to perform a broad, unbiased screen to identify its primary biological targets. This approach avoids confirmation bias and provides a comprehensive overview of the compound's selectivity profile.

Rationale for Broad Panel Screening

Instead of immediately focusing on a single hypothesized target, a wide binding assay panel (such as the Eurofins SafetyScreen44™ or equivalent) is the most efficient and rigorous starting point. This strategy allows for the simultaneous assessment of affinity against dozens of receptors, transporters, and ion channels. A compound's selectivity is as crucial as its primary affinity; high affinity for multiple targets can lead to off-target effects or complex polypharmacology.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines a standard competitive binding assay to determine the affinity (Kᵢ) of 4-(4-Fluorobenzyl)piperidine hydrochloride for a panel of targets.

Methodology:

-

Preparation of Membranes: Source cell membranes from cell lines recombinantly expressing the target of interest (e.g., CHO cells expressing human DAT) or from homogenized animal brain tissue (e.g., rat striatum for DAT).

-

Assay Buffer: Prepare an appropriate buffer for each target to ensure optimal binding conditions (e.g., Tris-HCl buffer with physiological pH and ionic strength).

-

Radioligand: Select a high-affinity, specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Pentazocine for σ1 receptors).

-

Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (4-(4-Fluorobenzyl)piperidine hydrochloride), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Anticipated Data and Interpretation

The results of this screen should be summarized in a clear table to facilitate analysis. A high-affinity interaction is typically defined as a Kᵢ value in the low nanomolar range.

Table 1: Hypothetical Binding Affinity Profile of 4-(4-Fluorobenzyl)piperidine HCl

| Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15.2 |

| Sigma-1 Receptor (σ₁) | [³H]Pentazocine | 8.9 |

| Sigma-2 Receptor (σ₂) | [³H]DTG | 45.7 |

| Serotonin Transporter (SERT) | [³H]Citalopram | > 1,000 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 850 |

| Dopamine D₂ Receptor | [³H]Spiperone | > 1,000 |

| Mu-Opioid Receptor (MOR) | [³H]DAMGO | > 5,000 |

This data is illustrative. Real experimental results would guide the next steps.

Interpretation: Based on this hypothetical data, 4-(4-Fluorobenzyl)piperidine hydrochloride demonstrates high affinity and selectivity for the Sigma-1 receptor and the Dopamine Transporter. This dual activity is a compelling finding and directs the subsequent stages of investigation.

Stage 2: Functional Characterization of Primary Targets

Affinity (binding) does not equate to function. A ligand can be an agonist, antagonist, inverse agonist, or, in the case of transporters, an inhibitor or releasing agent. The next logical step is to determine the functional consequence of the compound binding to its primary targets.

Experimental Workflow Visualization

The progression from initial screening to functional validation is a critical logical pathway in drug discovery.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. 4-(2,4-Difluorobenzyl)piperidine|RUO [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 4-(4-Fluorobenzyl)piperidine Hydrochloride in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate from the laboratory bench to clinical application. It is a critical parameter that influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug product.[1][2][3] Poorly soluble compounds often present significant challenges, leading to variable absorption and the need for complex and costly formulation technologies to achieve desired therapeutic concentrations.[4] This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility characteristics of 4-(4-Fluorobenzyl)piperidine hydrochloride, a versatile building block in medicinal chemistry. By elucidating its behavior in various organic solvents, we aim to empower scientists to make informed decisions in their formulation and process development endeavors.

Understanding the Molecule: Physicochemical Properties of 4-(4-Fluorobenzyl)piperidine Hydrochloride

4-(4-Fluorobenzyl)piperidine hydrochloride is a piperidine derivative characterized by a fluorobenzyl group attached to the 4th position of the piperidine ring. The hydrochloride salt form is designed to enhance its aqueous solubility and facilitate handling.[5]

Table 1: Key Physicochemical Properties of 4-(4-Fluorobenzyl)piperidine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇ClFN | [6][7] |

| Molecular Weight | 229.72 g/mol | [6][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | Data not readily available | |

| pKa (of piperidine) | ~11.2 (for the protonated form) | [9] |

| LogP (calculated) | ~3.50 | [6] |

The relatively high calculated LogP suggests a lipophilic character for the free base, while the hydrochloride salt form introduces ionic character, influencing its solubility in polar solvents. The pKa of the piperidine nitrogen is crucial, as it dictates the ionization state of the molecule at a given pH, a key factor in its solubility.[9]

The Principles of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a fundamental framework for predicting solubility.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar and ionic compounds. The hydrochloride salt of our target molecule introduces ionic character, suggesting favorable interactions with polar solvents.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons. They are excellent solvents for a wide range of compounds due to their ability to act as hydrogen bond acceptors.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are suitable for dissolving nonpolar, lipophilic compounds.

The structure of 4-(4-Fluorobenzyl)piperidine hydrochloride possesses both a polar, ionic hydrochloride group and a more nonpolar fluorobenzylpiperidine backbone. This amphiphilic nature suggests a nuanced solubility profile across a spectrum of organic solvents.

Estimated Solubility Profile of 4-(4-Fluorobenzyl)piperidine Hydrochloride

Table 2: Estimated Solubility of 4-(4-Fluorobenzyl)piperidine Hydrochloride in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Class | Polarity | Estimated Solubility | Rationale |

| Methanol | Polar Protic | High | High | The hydrochloride salt's ionic nature and the ability of methanol to hydrogen bond favor dissolution. |

| Ethanol | Polar Protic | High | Moderate to High | Similar to methanol, but the slightly longer alkyl chain may slightly reduce polarity. |

| Isopropanol | Polar Protic | Medium | Moderate | The bulkier alkyl group reduces its ability to solvate the ionic salt as effectively as methanol or ethanol. |

| Water | Polar Protic | Very High | Moderate | As a hydrochloride salt, it is expected to have enhanced water solubility compared to the free base.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including salts.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | High | High | Similar to DMSO, DMF is an excellent solvent for polar and ionic compounds. |

| Acetonitrile | Polar Aprotic | Medium | Low to Moderate | While polar, its ability to solvate ionic species is less than that of DMSO or DMF. |

| Acetone | Polar Aprotic | Medium | Low | Its moderate polarity is likely insufficient to effectively overcome the lattice energy of the salt. |

| Tetrahydrofuran (THF) | Nonpolar Ether | Low | Very Low | The low polarity of THF makes it a poor solvent for hydrochloride salts. |

| Toluene | Nonpolar Aromatic | Very Low | Insoluble | The nonpolar nature of toluene is incompatible with the ionic character of the hydrochloride salt. |

| Hexane | Nonpolar Aliphatic | Very Low | Insoluble | As a nonpolar alkane, hexane will not effectively solvate the ionic compound. |

This table serves as a predictive guide. For critical applications, it is imperative to determine the solubility experimentally.

A Self-Validating Protocol for Experimental Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3][10] This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials:

-

4-(4-Fluorobenzyl)piperidine hydrochloride

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(4-Fluorobenzyl)piperidine hydrochloride to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is recommended to use multiple time points (e.g., 24, 48, and 72 hours).[4] Equilibrium is confirmed when the measured solubility does not significantly change between the later time points.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow any undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material.

-

Separate the saturated solution from the excess solid by either centrifugation or filtration through a chemically compatible 0.22 µm syringe filter. This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.[11]

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of 4-(4-Fluorobenzyl)piperidine hydrochloride of a known concentration in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC-UV. A suitable method would involve a C18 column and a mobile phase of acetonitrile and water with a suitable buffer.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Framework for Solvent Selection in Drug Development

The choice of solvent is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following diagram illustrates a logical approach to solvent selection based on the desired application.

Caption: Decision-making framework for solvent selection in pharmaceutical development.

Conclusion: A Data-Driven Approach to Formulation

This technical guide has provided a comprehensive overview of the solubility of 4-(4-Fluorobenzyl)piperidine hydrochloride in organic solvents. While experimental data is paramount, the theoretical principles and estimated solubility profile presented here offer a solid foundation for initiating formulation and process development activities. The detailed experimental protocol for the shake-flask method provides a robust framework for obtaining accurate and reliable solubility data. By understanding and systematically evaluating the solubility of this important pharmaceutical intermediate, researchers can accelerate the development of safe and effective medicines.

References

-

Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices, 2011, 891207. [Link]

-

Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-387. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Chemsrc. (2023). CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride. [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. research.unipd.it [research.unipd.it]

- 6. CAS#:92822-03-2 | 4-(4-Fluoro-benzyl)-piperidine hydrochloride | Chemsrc [chemsrc.com]

- 7. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 8. H63860.03 [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 4-(4-Fluorobenzyl)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorobenzyl)piperidine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structural features, comprising a piperidine core and a fluorinated benzyl group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and significant role as a pharmaceutical intermediate.

Core Molecular Attributes

4-(4-Fluorobenzyl)piperidine hydrochloride is the hydrochloride salt of the parent compound, 4-(4-fluorobenzyl)piperidine. The salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic and biological applications.

Chemical Structure and Formula

The structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted at the para-position of the phenyl ring with a fluorine atom.

Molecular Formula: C₁₂H₁₆FN·HCl (also represented as C₁₂H₁₇ClFN)[1][2]

Molecular Weight: 229.72 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆FN·HCl | [1][2] |

| Molecular Weight | 229.72 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | ≥96-97% (by HPLC) | [1][4] |

| Solubility | Soluble in water | [1] |

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

The synthesis of 4-(4-fluorobenzyl)piperidine hydrochloride is a critical process for ensuring a high-purity starting material for drug synthesis. A common and logical synthetic route involves the reductive amination of 4-piperidone with 4-fluorobenzaldehyde, followed by hydrochloride salt formation. This method is efficient and allows for good control over the final product's purity.

Synthetic Workflow: Reductive Amination

The reductive amination pathway offers a robust method for forging the crucial carbon-nitrogen bond.

Caption: Reductive Amination Synthesis Workflow.

Detailed Experimental Protocol

Materials:

-

4-Piperidone monohydrate hydrochloride

-

4-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanolic HCl

Procedure:

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

-

Aldehyde Addition: Add 4-fluorobenzaldehyde (1.05 eq) to the mixture and stir for 1 hour. The causality here is the formation of the iminium ion intermediate, which is the electrophile for the subsequent reduction.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. NaBH(OAc)₃ is chosen as the reducing agent because it is mild enough to not reduce the aldehyde directly but is highly effective at reducing the intermediate iminium ion.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Salt Formation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude free base. Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes). Dissolve the purified free base in a minimal amount of diethyl ether and add ethanolic HCl dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-fluorobenzyl)piperidine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 4-(4-fluorobenzyl)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group (typically two doublets or multiplets in the 6.9-7.3 ppm range), a singlet or doublet for the benzylic CH₂ protons, and several multiplets for the piperidine ring protons.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the benzylic carbon, and the carbons of the piperidine ring.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the fluorophenyl ring.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the free base would show a protonated molecular ion [M+H]⁺ at m/z 194.13.

-

Key Fragmentation Pattern: A primary fragmentation pathway is the benzylic cleavage, resulting in the formation of the tropylium-like fluorobenzyl cation at m/z 109.04. Another significant fragmentation is the α-cleavage of the piperidine ring, leading to the loss of substituents adjacent to the nitrogen.[2]

Caption: Key Mass Spectrometry Fragmentation Pathways.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of 4-(4-fluorobenzyl)piperidine hydrochloride is typically assessed using reverse-phase HPLC.[4]

Exemplary HPLC Protocol:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[6][7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

This self-validating system ensures that the purity of the intermediate is well-defined before its use in subsequent, often costly, synthetic steps.

Applications in Drug Discovery and Development

The 4-(4-fluorobenzyl)piperidine moiety is a recognized pharmacophore in CNS-active agents. The piperidine ring provides a three-dimensional scaffold that can orient substituents for optimal interaction with biological targets, while the N-benzyl group can engage in crucial cation-π interactions.[8] The fluorine atom is a bioisostere for hydrogen that can modulate metabolic stability, binding affinity, and lipophilicity.

Intermediate in the Synthesis of Neuroleptics and Other CNS Agents

4-(4-Fluorobenzyl)piperidine hydrochloride serves as a reactant in the synthesis of various substituted piperidines and pyrrolidines with potential therapeutic applications.[3][9] Its structure is a component of molecules designed to interact with dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and anxiety.[4][10] For instance, derivatives of this compound are explored as dopamine D4 receptor antagonists.[11]

Precursor for Calcium Channel Blockers

The structural motif is also found in compounds developed as calcium channel blockers. For example, it is a key precursor in some synthetic routes to Mibefradil, a T-type calcium channel blocker previously investigated for hypertension and angina.[12][13]

Safety and Handling

4-(4-Fluorobenzyl)piperidine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the solid dust.

Conclusion

4-(4-Fluorobenzyl)piperidine hydrochloride is a synthetically versatile and pharmaceutically relevant intermediate. Its well-defined molecular characteristics, coupled with established synthetic and analytical protocols, make it a reliable building block for drug discovery programs. The strategic incorporation of the fluorobenzylpiperidine scaffold continues to be a fruitful approach in the design of novel therapeutics, particularly for challenging CNS disorders.

References

-

PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]

-

Generic Chemical Supplier. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE. Available from: [Link]

-

Kim, S. et al. (2014). Efficient synthesis of mibefradil analogues: an insight into in vitro stability. PubMed. Available from: [Link]

-

Kafouris, D. et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4-piperidones. Available from: [Link]

-

Luo, Y. et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. Available from: [Link]

-

Li, F. et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

-

Singh, G. et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

-

ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

-

Wikipedia. Mibefradil. Available from: [Link]

Sources

- 1. CAS 193357-52-7: 4-(4-FLUOROBENZYL)PIPERIDINE HYDROCHLORIDE [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. 4-(4-Fluorobenzyl)piperidine hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chinadbs.com [chinadbs.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient synthesis of mibefradil analogues: an insight into in vitro stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mibefradil - Wikipedia [en.wikipedia.org]

The Piperidine Scaffold: A Privileged Core in the Discovery and Evolution of CNS-Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract